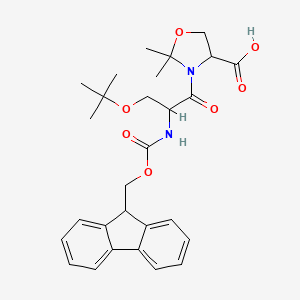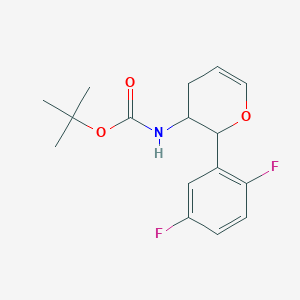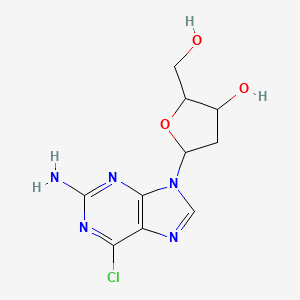![molecular formula C19H36N8O12S B15286197 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomyces noursei. It is effective against a wide range of organisms, including gram-positive and gram-negative bacteria, various fungi such as Candida albicans, and certain DNA and RNA viruses . This compound is particularly notable for its use as a selection agent in genetic research due to its ability to inhibit protein synthesis by inducing miscoding of mRNA .
Méthodes De Préparation
Nourseothricin Sulfate is produced through the fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified to obtain a mixture of streptothricin compounds, primarily Streptothricin D and F, with smaller amounts of Streptothricin C and E .
For industrial production, the fermentation broth is typically subjected to filtration, followed by solvent extraction and crystallization to isolate the antibiotic. The crystalline product is then converted to its sulfate form for enhanced stability and solubility .
Analyse Des Réactions Chimiques
Nourseothricin Sulfate undergoes several types of chemical reactions, including:
Acetylation: The β-amino group of the β-lysine moiety in Nourseothricin can be acetylated, which inactivates the antibiotic.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.
Common reagents used in these reactions include acetic anhydride for acetylation and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions are acetylated derivatives and hydrolyzed fragments of the antibiotic .
Applications De Recherche Scientifique
Nourseothricin Sulfate has a wide range of applications in scientific research:
Genetic Research: It is used as a selection agent for genetically modified organisms, including bacteria, yeast, fungi, protozoa, and plants. This is due to its ability to inhibit protein synthesis in cells that do not possess resistance genes.
Microbial Studies: The compound is employed in antimicrobial susceptibility tests to determine the efficacy of antibiotics against various bacterial species.
Molecular Biology: Nourseothricin Sulfate is used in molecular genetics for the selection of recombinant strains and the maintenance of plasmid vectors.
Biotechnology: It is utilized in the development of genetically engineered crops and microorganisms for industrial applications.
Mécanisme D'action
Nourseothricin Sulfate functions similarly to aminoglycoside antibiotics. It inhibits protein synthesis by binding to the bacterial ribosome and causing the misreading of mRNA . This miscoding leads to the production of defective proteins, ultimately resulting in cell death. The antibiotic’s effectiveness is mediated by the nat1 gene, which encodes an N-acetyltransferase that acetylates the β-amino group of the β-lysine residue, thereby inactivating the antibiotic .
Comparaison Avec Des Composés Similaires
Nourseothricin Sulfate belongs to the streptothricin class of antibiotics, which includes several related compounds:
Streptothricin D: Contains three β-lysine residues and is a major component of Nourseothricin.
Streptothricin F: Contains one β-lysine residue and is effective against highly drug-resistant gram-negative bacteria.
Streptothricin C and E: Minor components of Nourseothricin with similar antibiotic properties.
Compared to other aminoglycoside antibiotics, Nourseothricin Sulfate is unique in its broad-spectrum activity and its use as a selection agent in genetic research. Its ability to inhibit protein synthesis by inducing mRNA miscoding sets it apart from other antibiotics that target different stages of protein synthesis .
Propriétés
Formule moléculaire |
C19H36N8O12S |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate;sulfuric acid |
InChI |
InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4) |
Clé InChI |
UDVWKDBCMFLRQW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
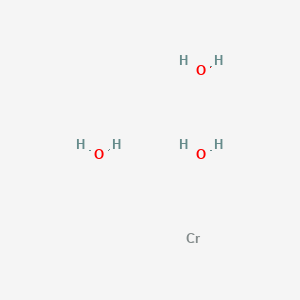
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
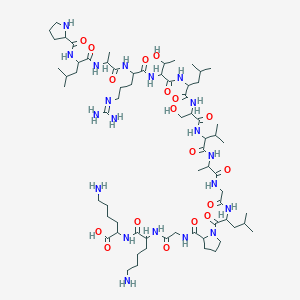
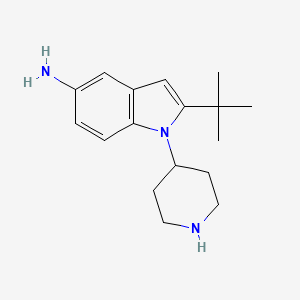
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)
![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)
![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
